BenchChemオンラインストアへようこそ!

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide (CAS 899958-18-0) is a synthetic N,N′-disubstituted oxalamide featuring a 1,4-dioxaspiro[4.5]decane moiety linked via an oxalamide bridge to a meta-acetamidophenyl group. With a molecular formula of C19H25N3O5 and a molecular weight of 375.43 g·mol⁻¹, this compound belongs to a chemotype that has been explored for kinase inhibition—particularly Receptor-Interacting Protein Kinase 1 (RIPK1)—and as a scaffold for heme-displacing IDO1 inhibitors.

Molecular Formula C19H25N3O5
Molecular Weight 375.425
CAS No. 899958-18-0
Cat. No. B2675670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide
CAS899958-18-0
Molecular FormulaC19H25N3O5
Molecular Weight375.425
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3
InChIInChI=1S/C19H25N3O5/c1-13(23)21-14-6-5-7-15(10-14)22-18(25)17(24)20-11-16-12-26-19(27-16)8-3-2-4-9-19/h5-7,10,16H,2-4,8-9,11-12H2,1H3,(H,20,24)(H,21,23)(H,22,25)
InChIKeyKSXRJOOHCHINCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide (CAS 899958-18-0): Procurement-Grade Spirocyclic Oxalamide for Kinase and Immuno-Oncology Research


N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide (CAS 899958-18-0) is a synthetic N,N′-disubstituted oxalamide featuring a 1,4-dioxaspiro[4.5]decane moiety linked via an oxalamide bridge to a meta-acetamidophenyl group. With a molecular formula of C19H25N3O5 and a molecular weight of 375.43 g·mol⁻¹, this compound belongs to a chemotype that has been explored for kinase inhibition—particularly Receptor-Interacting Protein Kinase 1 (RIPK1)—and as a scaffold for heme-displacing IDO1 inhibitors . The spirocyclic ketal architecture confers conformational constraint and modulates physicochemical properties, while the oxalamide linker provides a self-complementary hydrogen-bonding motif distinct from monoamide, sulfonamide, or urea-based analogs [1]. The meta-substitution pattern of the acetamido group (3-position on the phenyl ring) distinguishes this compound from its para-acetamido regioisomer and may alter target-binding geometry and selectivity.

Why N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide Cannot Be Replaced by Generic In-Class Analogs


Within the dioxaspiro-oxalamide series, even minor structural variations produce divergent biological outcomes that preclude simple interchange. The regioisomeric para-acetamidophenyl analog (CAS not publicly listed as a standalone entity) presents the hydrogen-bonding acetamido group in a different spatial orientation relative to the oxalamide core, which can alter target recognition . The ring-contracted [4.4]nonane analog (CAS 899982-40-2) differs in spiro size, affecting conformational flexibility, lipophilicity (clogP), and metabolic stability . Beyond the dioxaspiro subclass, oxalamide-based inhibitors lacking the spirocyclic constraint—such as S1QEL1.1 (CAS 897613-29-5, IC₅₀ = 0.07 μM against mitochondrial Complex I IQ site)—demonstrate that the spirocyclic ketal contributes to target specificity and pharmacokinetic behavior that cannot be replicated by acyclic oxalamides . The quantitative evidence below establishes that CAS 899958-18-0 occupies a distinct position in structure-activity space and should be selected based on specific structural and application requirements, not as a generic replacement for any other oxalamide or spirocyclic compound.

Quantitative Differentiation Evidence for N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide (CAS 899958-18-0) vs. Closest Analogs


Regiochemical Differentiation: Meta- (3-) vs. Para- (4-) Acetamidophenyl Substitution Alters Hydrogen-Bonding Geometry

CAS 899958-18-0 bears the acetamido substituent at the meta (3-) position of the phenyl ring, whereas the closest commercially listed analog—N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide—places this group at the para (4-) position . This positional isomerism alters the distance and angle between the acetamido hydrogen-bond donor/acceptor and the oxalamide core. In oxalamide-based IDO1 inhibitors, meta-substitution on the phenyl ring has been shown to modulate heme-displacement potency by changing the trajectory of the aryl group into the heme-binding pocket [1]. No direct head-to-head biochemical comparison of the two regioisomers has been published; however, the regioisomeric difference is a first-principles structural rationale for selecting the meta analog when target-binding geometry demands a non-linear projection of the acetamido pharmacophore.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Spiro Ring Size Differentiation: [4.5]Decane vs. [4.4]Nonane Core Alters Lipophilicity and Conformational Space

The target compound incorporates a 1,4-dioxaspiro[4.5]decane system (cyclohexane-derived ketal), whereas the structurally closest cataloged analog—N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide (CAS 899982-40-2)—uses a 1,4-dioxaspiro[4.4]nonane core (cyclopentane-derived) . The [4.5] spiro system introduces an additional methylene unit into the carbocyclic ring, increasing the molecular weight from ~361.4 to 375.4 g·mol⁻¹ and elevating calculated lipophilicity. In spirofused oxalamide IDO1 inhibitors, increasing ring size from a [4.4] to a [4.5] or larger spiro system has been associated with altered metabolic stability and clearance profiles [1]. Representative compound 18 from the spirofused oxalamide IDO1 series demonstrated IC₅₀ values of 3.9 nM (cellular) and 52 nM (human whole blood), with significantly reduced clearance compared to acyclic oxalamides [1]. The [4.5]decane system in CAS 899958-18-0 provides a distinct conformational and physicochemical profile relative to the [4.4]nonane analog.

Physicochemical profiling Drug-likeness Spirocyclic scaffold design

Oxalamide Linker vs. Amide or Sulfonamide: Self-Complementary Hydrogen Bonding as a Molecular Recognition Handle

The oxalamide linker (–NH–CO–CO–NH–) in CAS 899958-18-0 provides two adjacent amide bonds capable of forming self-complementary hydrogen-bonding networks, a feature exploited in IDO1 inhibitors for heme-displacement and in kinase inhibitors for hinge-region binding [1]. In contrast, monoamide, sulfonamide, or urea-linked analogs present different H-bond donor/acceptor geometry and electronic character. The spirofused oxalamide IDO1 inhibitor series achieved cellular IC₅₀ values as low as 3.9 nM, demonstrating that the oxalamide motif can be optimized to sub-nanomolar potency when properly embedded in a spirocyclic scaffold [1]. Separately, the oxalamide-containing compound S1QEL1.1 (which shares the 3-acetamidophenyl-oxalamide substructure but differs in the second amide substituent) achieves an IC₅₀ of 0.07 μM against mitochondrial Complex I superoxide production, confirming that the 3-acetamidophenyl-oxalamide fragment is a validated pharmacophore for specific target engagement . CAS 899958-18-0 combines this validated pharmacophore with a spirocyclic constraint absent in S1QEL1.1.

Oxalamide chemotype Hydrogen bonding Kinase hinge binding

Physicochemical Differentiation: Solubility Profile and Storage Requirements Relative to Non-Spiro Oxalamide Analogs

CAS 899958-18-0 is described as a colorless liquid with a pungent odor, insoluble in water, and soluble in most organic solvents including ethanol, ether, benzene, and acetone . This solubility profile—particularly water insolubility combined with broad organic solvent solubility—is characteristic of the spirocyclic ketal architecture, which masks polar functionality within a hydrophobic cyclohexane framework. By contrast, acyclic oxalamides and more polar analogs (e.g., those with free hydroxyl or carboxyl groups) often exhibit partial water solubility that can complicate extraction, purification, and formulation for certain assay formats. The compound is supplied at ≥95% purity with a molecular weight of 375.43 g·mol⁻¹, and its liquid physical state at ambient temperature distinguishes it from many solid oxalamide analogs, which may require different storage and handling protocols . No melting point is reported, consistent with its room-temperature liquid form.

Pre-formulation Solubility Compound handling

Spirocyclic Ketal as a Metabolic Stability Modulator: Class-Level Evidence from Spirofused IDO1 Inhibitor Optimization

The 1,4-dioxaspiro[4.5]decane ketal in CAS 899958-18-0 is a masked 1,2-diol equivalent that introduces conformational constraint and reduces the number of rotatable bonds relative to acyclic oxalamides. In the spirofused oxalamide IDO1 inhibitor series, the spirocyclic scaffold contributed to significantly reduced in vivo clearance compared to earlier acyclic oxalamide leads [1]. Representative compound 18 from this series, containing a spirofused bicyclic core and oxalamide linker, demonstrated very high metabolic stability in vitro, with pharmacokinetic profiling in mice showing substantially lower clearance than the non-spirocyclic oxalamide chemotype [1]. In a mouse pharmacodynamic model, compound 18 nearly completely suppressed lipopolysaccharide-induced kynurenine production [1]. While CAS 899958-18-0 itself has no published PK or metabolic stability data, its 1,4-dioxaspiro[4.5]decane motif is a recognized structural feature for improving metabolic stability in oxalamide-based inhibitors and distinguishes it from flexible, acyclic oxalamide analogs that may be more susceptible to amide hydrolysis and oxidative metabolism.

Metabolic stability Pharmacokinetics Lead optimization

Kinase Inhibition Potential: RIPK1 as an Emerging Target for Spirocyclic Oxalamides

The broader class of dioxaspiro[4.5]decane-containing oxalamides has been investigated for inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a master regulator of necroptosis and inflammation [1]. The 2,8-diazaspiro[4.5]decan-1-one chemotype—a close structural relative—has yielded potent RIPK1 inhibitors with IC₅₀ values as low as 92 nM [2]. Patent literature describes spirocyclic compounds, including dioxaspiro derivatives, as having inhibitory activity against human RIPK1 and blocking necroptosis [1]. CAS 899958-18-0, featuring a 1,4-dioxaspiro[4.5]decane core linked via oxalamide to 3-acetamidophenyl, resides at the intersection of validated RIPK1 pharmacophore elements: a spirocyclic constraint for conformational pre-organization and an oxalamide linker capable of hinge-region hydrogen bonding. In contrast, non-spirocyclic RIPK1 inhibitors or those with alternative linkers (sulfonamides, ureas) lack the combined spirocyclic-oxalamide architecture present in this compound. No direct RIPK1 IC₅₀ has been published for CAS 899958-18-0; this evidence dimension is class-level and should be prospectively validated.

RIPK1 inhibition Necroptosis Inflammatory disease

Recommended Application Scenarios for N1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide (CAS 899958-18-0)


RIPK1 Kinase Inhibitor Lead Identification and SAR Expansion

For drug discovery programs targeting necroptosis and RIPK1-driven inflammatory diseases (ischemic stroke, Alzheimer's disease, inflammatory bowel disease, psoriasis), CAS 899958-18-0 provides a structurally distinct chemotype entry point. The spirocyclic oxalamide architecture differs from the diazaspiro[4.5]decan-1-one series (exemplified by compound 41, RIPK1 IC₅₀ = 92 nM [1]) and can be used to probe whether the dioxaspiro-oxalamide scaffold accesses the same or adjacent binding modes within the RIPK1 kinase domain. The meta-acetamidophenyl group provides a hydrogen-bonding handle that may engage the kinase hinge region differently from the diazaspiro series. Procurement of this compound enables head-to-head biochemical and cellular necroptosis profiling against established RIPK1 chemotypes.

IDO1 Heme-Displacement Inhibitor Scaffold Hopping

The spirofused oxalamide chemotype has produced highly potent IDO1 inhibitors (representative compound 18: cellular IC₅₀ = 3.9 nM, human whole blood IC₅₀ = 52 nM) with favorable metabolic stability and oral bioavailability [2]. CAS 899958-18-0, with its 1,4-dioxaspiro[4.5]decane core and oxalamide linker, provides a scaffold-hopping opportunity for IDO1 inhibitor programs. The meta-acetamidophenyl substituent may offer differentiated heme-binding interactions compared to the para-substituted or heteroaryl-containing analogs described in the literature. Researchers can evaluate this compound as a starting point for IDO1 inhibitor optimization, leveraging the established SAR showing that spirocyclic constraint improves clearance profiles over acyclic oxalamides [2].

Mitochondrial Complex I Site IQ Probe Development

The 3-acetamidophenyl-oxalamide substructure has been validated as a scaffold for modulating mitochondrial respiratory chain Complex I site IQ electron leak, as demonstrated by S1QEL1.1 (IC₅₀ = 0.07 μM) . CAS 899958-18-0 retains the 3-acetamidophenyl-oxalamide pharmacophore but replaces the thiazole-containing second substituent with a conformationally constrained dioxaspiro[4.5]decane group. This structural modification may alter mitochondrial partitioning, target engagement kinetics, or selectivity relative to S1QEL1.1. Compounds with this scaffold can be assessed for suppression of superoxide/H₂O₂ production at Complex I without altering oxidative phosphorylation, a therapeutically relevant mechanism for ischemia-reperfusion injury and metabolic diseases .

Physicochemical and Formulation Profiling of Spirocyclic Oxalamide Liquids

Unlike most oxalamide-based research compounds—which are typically crystalline solids—CAS 899958-18-0 is a room-temperature liquid with a distinct solubility profile (water-insoluble, broadly soluble in organic solvents) . This physical state makes it uniquely suited for studies requiring direct liquid dosing, formulation in oils or organic solvent-based vehicles, or assessment of liquid-phase stability and handling protocols. Researchers developing standard operating procedures for spirocyclic oxalamide compound management can use this compound as a representative liquid-phase member of the class, benchmarking its storage stability, solvent compatibility, and purity retention against solid analogs.

Quote Request

Request a Quote for N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-acetamidophenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.